molecular formula C18H14N6O4 B10925854 3-methyl-N-(1-methyl-1H-pyrazol-5-yl)-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-N-(1-methyl-1H-pyrazol-5-yl)-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925854
M. Wt: 378.3 g/mol
InChI Key: WMABIZACUMTCAV-UHFFFAOYSA-N
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Description

3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-5-YL)-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitrophenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

The synthesis of 3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-5-YL)-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitrophenyl group, and the construction of the isoxazolo[5,4-b]pyridine core. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This can be achieved through nitration reactions, where a nitro group is introduced to a phenyl ring using reagents like nitric acid and sulfuric acid.

    Construction of the Isoxazolo[5,4-b]pyridine Core: This step may involve cyclization reactions, where the pyrazole and nitrophenyl intermediates are combined under specific conditions to form the final core structure.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-5-YL)-6-(3-NITROPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-METHYL-N~4~-(1-METHYL-1H-PYRAZOL-5-YL)-6-(3-NITROPHENYL)

Properties

Molecular Formula

C18H14N6O4

Molecular Weight

378.3 g/mol

IUPAC Name

3-methyl-N-(2-methylpyrazol-3-yl)-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H14N6O4/c1-10-16-13(17(25)21-15-6-7-19-23(15)2)9-14(20-18(16)28-22-10)11-4-3-5-12(8-11)24(26)27/h3-9H,1-2H3,(H,21,25)

InChI Key

WMABIZACUMTCAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=NN4C

Origin of Product

United States

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